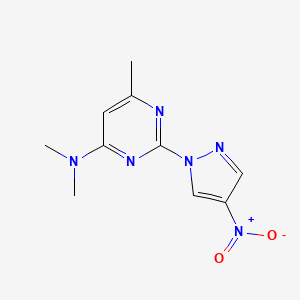

N,N,6-trimethyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

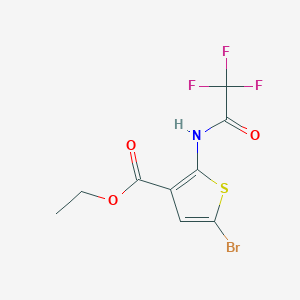

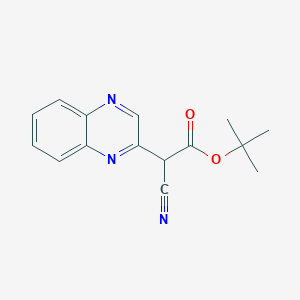

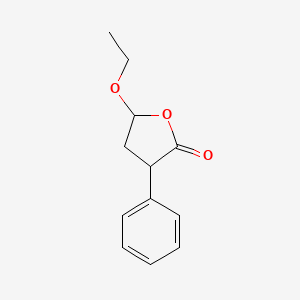

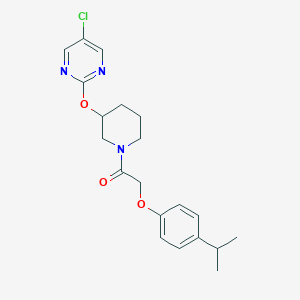

“N,N,6-trimethyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H13N7O2. It belongs to the class of pyrimidin-4-amine derivatives .

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives, including “this compound”, often involves the use of bioisosterism . Bioisosterism is a strategy in medicinal chemistry where researchers replace a part of a molecule with a bioisostere to create a new compound . The new compounds are then tested for their biological activity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and structural characterization of derivatives related to N,N,6-trimethyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine have been extensively studied. For instance, Chu De-qing (2011) synthesized N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, indicating potential antitumor activities for some of these compounds (Chu De-qing, 2011). Another study by A. Titi et al. (2020) discussed the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to compounds with observed biological activities against breast cancer and microbes (A. Titi et al., 2020).

Antitumor Activities

The antitumor potential of pyrazole and pyrimidine derivatives has been a significant area of investigation. For example, a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor showed promising results in vitro and in vivo as anti-inflammatory agents and had antinociceptive activity in a pain model, supporting the potential of H4R antagonists in pain management (R. Altenbach et al., 2008).

Antimicrobial and Antioxidant Activities

Derivatives of this compound have also been explored for their antimicrobial and antioxidant activities. Y Kotaiah et al. (2012) synthesized a new series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, which exhibited significant radical scavenging activities in various assays, highlighting their potential as antioxidants (Y Kotaiah et al., 2012).

Antihypertensive Activity

The antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives was investigated, with some compounds notably lowering blood pressure in spontaneously hypertensive rats in a gradual and sustained manner, suggesting their potential application in treating hypertension (L. Bennett et al., 1981).

Mecanismo De Acción

Target of Action

The primary target of N,N,6-trimethyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is the LmPTR1 pocket (active site) . This site is known for its role in the antipromastigote activity .

Mode of Action

The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy of -9.8 kcal/mol , indicating a strong and favorable interaction between the compound and its target.

Biochemical Pathways

It’s known that pyrazole-bearing compounds, like our compound of interest, have diverse pharmacological effects, including potentantileishmanial and antimalarial activities .

Propiedades

IUPAC Name |

N,N,6-trimethyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O2/c1-7-4-9(14(2)3)13-10(12-7)15-6-8(5-11-15)16(17)18/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIWKFHIYFRVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2782676.png)

![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2782684.png)

![(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2782686.png)

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)